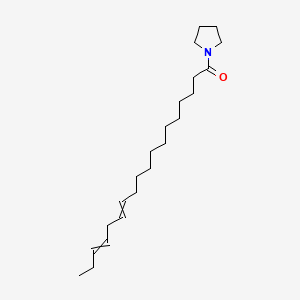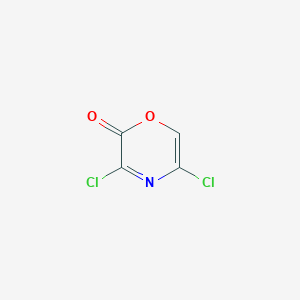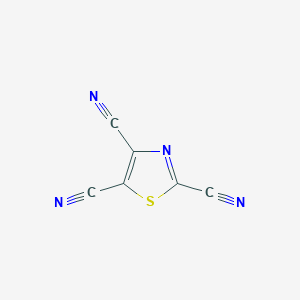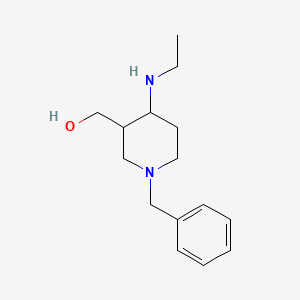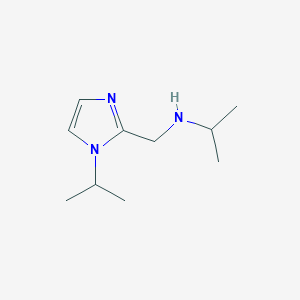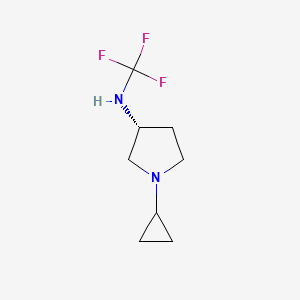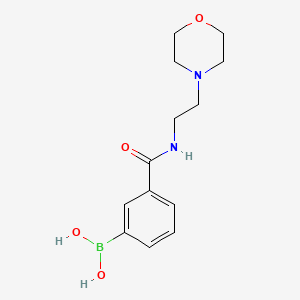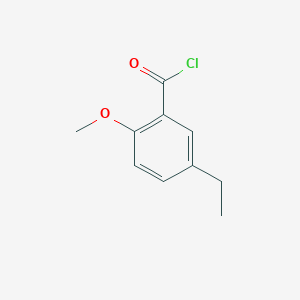
5-Ethyl-2-methoxybenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-methoxybenzoyl chloride: is an organic compound with the molecular formula C10H11ClO2 . It is a derivative of benzoyl chloride, where the benzene ring is substituted with an ethyl group at the 5-position and a methoxy group at the 2-position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-methoxybenzoyl chloride typically involves the chlorination of 5-Ethyl-2-methoxybenzoic acid. The process can be carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction is usually performed under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of exposure to hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethyl-2-methoxybenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-Ethyl-2-methoxybenzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 5-Ethyl-2-methoxybenzoyl group into aromatic compounds.
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids.
Lewis Acids (e.g., AlCl3): Used in Friedel-Crafts acylation reactions.
Amines, Alcohols, Thiols: Nucleophiles that react with this compound to form various derivatives.
Major Products:
Amides, Esters, Thioesters: Formed through nucleophilic substitution reactions.
5-Ethyl-2-methoxybenzoic Acid: Formed through hydrolysis.
Applications De Recherche Scientifique
Chemistry: 5-Ethyl-2-methoxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through acylation reactions. This modification can alter the biological activity and stability of the biomolecules.
Medicine: this compound is used in the synthesis of drug candidates. Its derivatives have shown potential in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the manufacture of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-Ethyl-2-methoxybenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it can acylate amino groups in proteins, leading to changes in protein function and activity.
Comparaison Avec Des Composés Similaires
2-Methoxybenzoyl Chloride: Similar structure but lacks the ethyl group at the 5-position.
5-Chloro-2-methoxybenzoyl Chloride: Similar structure but has a chlorine atom instead of an ethyl group at the 5-position.
4-Methoxybenzoyl Chloride: Similar structure but the methoxy group is at the 4-position instead of the 2-position.
Uniqueness: 5-Ethyl-2-methoxybenzoyl chloride is unique due to the presence of both the ethyl and methoxy groups on the benzene ring. This specific substitution pattern can influence its reactivity and the types of derivatives it forms. The ethyl group at the 5-position can provide steric hindrance, affecting the compound’s interactions with nucleophiles and other reagents.
Propriétés
Numéro CAS |
66873-85-6 |
|---|---|
Formule moléculaire |
C10H11ClO2 |
Poids moléculaire |
198.64 g/mol |
Nom IUPAC |
5-ethyl-2-methoxybenzoyl chloride |
InChI |
InChI=1S/C10H11ClO2/c1-3-7-4-5-9(13-2)8(6-7)10(11)12/h4-6H,3H2,1-2H3 |
Clé InChI |
ZJHZZUPXEPEBAN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)OC)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13964594.png)
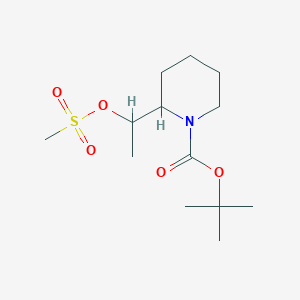
![2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13964618.png)

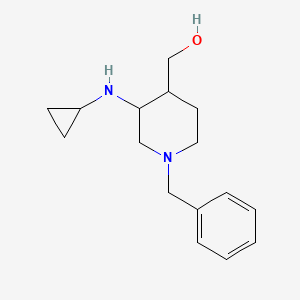
![Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate](/img/structure/B13964634.png)
